![molecular formula C10H8N4O2 B12905894 2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one CAS No. 728880-57-7](/img/structure/B12905894.png)
2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with an appropriate indole derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dichloromethane, with catalysts like perchloric acid or 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The presence of amino and hydroxy groups allows for versatile binding interactions, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but with different substituents and ring fusion patterns.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocycles with a fused pyrazole and pyrimidine ring system.
Thiazolo[4,5-b]pyridines: Compounds with a thiazole ring fused to a pyridine ring, exhibiting different chemical properties and reactivities.
Uniqueness
2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one is unique due to its specific functional groups and ring fusion, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
CAS No. |
728880-57-7 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-amino-6-hydroxy-3,9-dihydropyrimido[4,5-b]indol-4-one |
InChI |
InChI=1S/C10H8N4O2/c11-10-13-8-7(9(16)14-10)5-3-4(15)1-2-6(5)12-8/h1-3,15H,(H4,11,12,13,14,16) |
InChI Key |
UDUPRCXVXSXSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


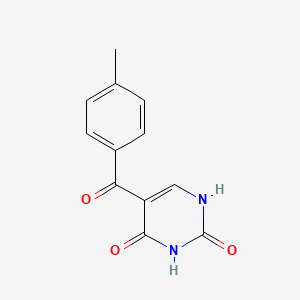
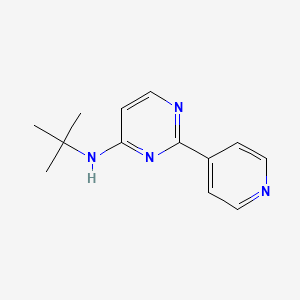
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
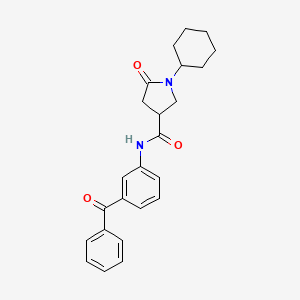
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)
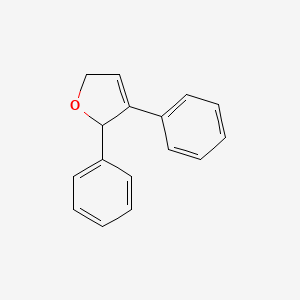
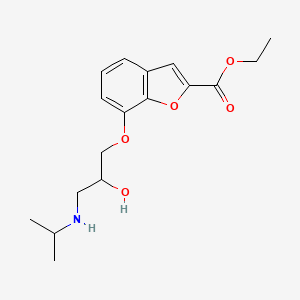
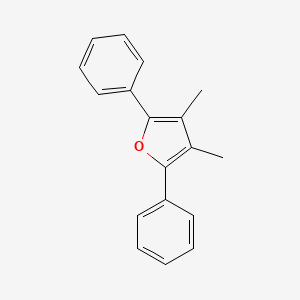
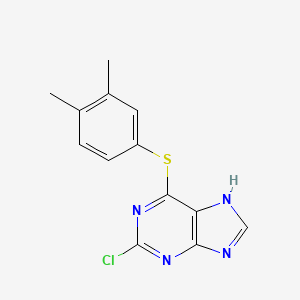
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)



